molecular formula C6H13Cl2N3 B2717693 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1955554-69-4

1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2717693
CAS No.: 1955554-69-4
M. Wt: 198.09
InChI Key: SGXWKDGIQUJKDQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl group and the amine functionality. Common synthetic routes include:

    Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: Introducing the isopropyl group via alkylation reactions.

    Amine Functionalization: Adding the amine group through nucleophilic substitution or reductive amination.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the pyrazole ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

    Condensation: Can participate in condensation reactions to form larger heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride include other pyrazole derivatives, such as:

    1-(Propan-2-yl)-1H-pyrazol-3-amine: Differing in the position of the amine group.

    1-(Propan-2-yl)-1H-pyrazol-5-amine: Another positional isomer.

    1-(Propan-2-yl)-1H-pyrazol-4-carboxamide: Featuring a carboxamide group instead of an amine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-propan-2-ylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(2)9-4-6(7)3-8-9;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWKDGIQUJKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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